molecular formula C12H19NO5 B8049681 2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid

2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid

Cat. No.: B8049681
M. Wt: 257.28 g/mol
InChI Key: UVWFHBRMKZMOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[33]heptan-1-yl)acetic acid involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures .

Industrial Production Methods

it is likely that the synthesis involves similar steps to those used in laboratory settings, with optimizations for scale-up and cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid is unique due to its specific spirocyclic structure and the presence of both an oxa and azaspiro moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[6-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-6-azaspiro[3.3]heptan-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-12(6-13)7-17-8(12)4-9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWFHBRMKZMOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COC2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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